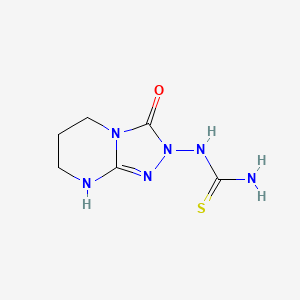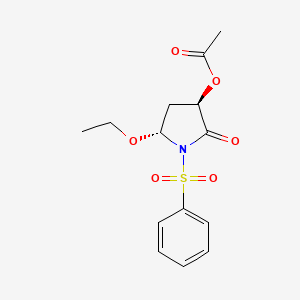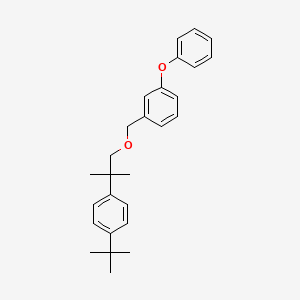
Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-: is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by its complex structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often result in the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C). This can lead to the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) can be used to introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Reduced aromatic compounds
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used to study the interactions of aromatic hydrocarbons with biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the design of new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target system.
Comparison with Similar Compounds
- Benzene, 1-(1,1-dimethylethyl)-4-ethyl-
- Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-
- Benzene, 1-(1,1-dimethylethyl)-2,4-dimethyl
Uniqueness: Benzene, 1-((2-(4-(1,1-dimethylethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- stands out due to its specific substitution pattern and the presence of multiple functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
80854-06-4 |
|---|---|
Molecular Formula |
C27H32O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C27H32O2/c1-26(2,3)22-14-16-23(17-15-22)27(4,5)20-28-19-21-10-9-13-25(18-21)29-24-11-7-6-8-12-24/h6-18H,19-20H2,1-5H3 |
InChI Key |
DAFOZPBDKWNPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


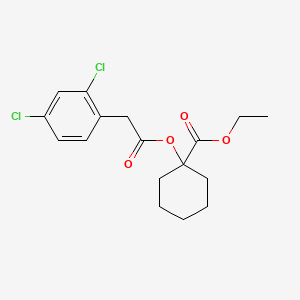
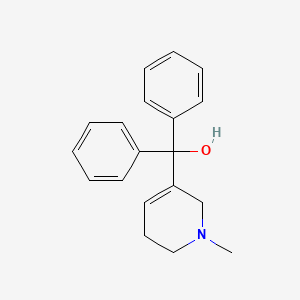
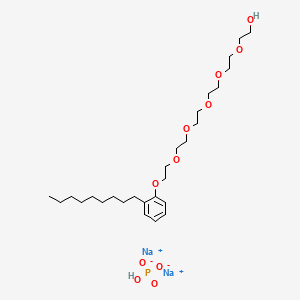
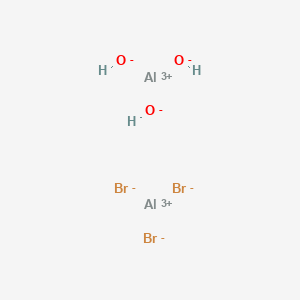

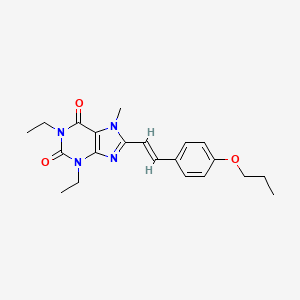
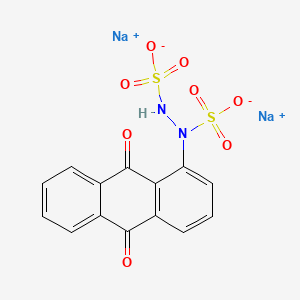
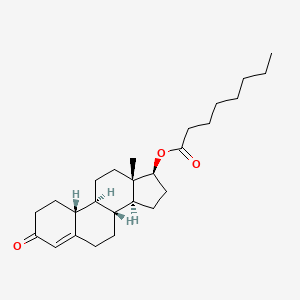
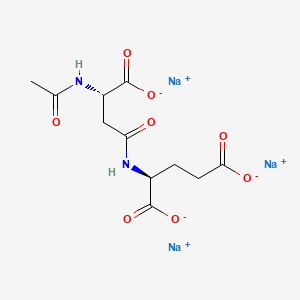
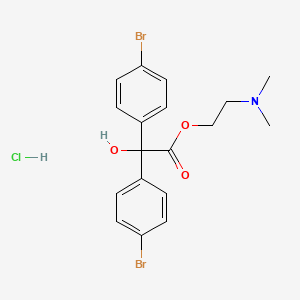
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

